molecular formula C13H8BrNS B2564790 7-Bromo-2-phenylbenzo[d]thiazole CAS No. 36247-07-1

7-Bromo-2-phenylbenzo[d]thiazole

Cat. No.: B2564790
CAS No.: 36247-07-1
M. Wt: 290.18
InChI Key: SZANSBAGZIPOGX-UHFFFAOYSA-N
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Description

7-Bromo-2-phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 2nd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Preparation Methods

The synthesis of 7-Bromo-2-phenylbenzo[d]thiazole typically involves the bromination of 2-phenylbenzothiazole. One common method is the reaction of 2-phenylbenzothiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

7-Bromo-2-phenylbenzo[d]thiazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

7-Bromo-2-phenylbenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:

The presence of the bromine atom in this compound makes it a versatile intermediate for further functionalization and enhances its potential in various applications .

Biological Activity

7-Bromo-2-phenylbenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is known for its wide range of biological activities. The presence of bromine and phenyl groups in its structure enhances its reactivity and biological potential.

1. Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole scaffold exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that certain benzothiazole compounds, including those structurally related to this compound, showed significant growth inhibition against Pseudomonas aeruginosa, a common Gram-negative bacterium. Specifically, compounds with high inhibitory concentrations (IC50 values) were identified, indicating their potential as quorum sensing inhibitors without exhibiting direct antibiotic effects .

CompoundIC50 (μg/mL)Activity
3115.2Quorum sensing inhibition
6182.2Quorum sensing inhibition
745.5Moderate anti-biofilm formation

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, the compound's analogs were tested against several cancer cell lines, including Hep-G2 (liver cancer). The MTT assay results indicated that certain derivatives exhibited remarkable cytotoxicity with low cell viability percentages at high concentrations compared to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineCell Viability (%) at 100 µg/mL
8aHep-G211.72 ± 0.53
8cHep-G218.92 ± 1.48
8fHep-G212.93 ± 0.55

3. Enzyme Inhibition

The compound also exhibits enzyme inhibition capabilities, particularly against urease and acetylcholinesterase (AChE). For example, studies have shown that benzothiazole derivatives can effectively inhibit urease activity, which is crucial for treating conditions like kidney stones . Additionally, compounds similar to this compound have displayed strong AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

EnzymeCompoundIC50 (µM)
Urease2-amino-6-bromobenzothiazole28.4
AcetylcholinesteraseCoumarin-benzothiazole derivative2.7

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to their structural features. For instance, the presence of electron-donating groups has been associated with enhanced urease inhibition . Similarly, the arrangement of functional groups influences the anticancer efficacy against various cell lines, highlighting the importance of SAR studies in drug design.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Quorum Sensing Inhibition : A study found that specific benzothiazole derivatives inhibited quorum sensing in Pseudomonas aeruginosa, which could lead to novel treatments for bacterial infections without contributing to antibiotic resistance .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives had significant cytotoxic effects on Hep-G2 cells, suggesting their potential as anticancer agents .
  • Enzyme Inhibition for Alzheimer’s Disease : Compounds derived from benzothiazoles were shown to inhibit AChE effectively, indicating their promise in developing therapies for neurodegenerative disorders .

Properties

IUPAC Name

7-bromo-2-phenyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZANSBAGZIPOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36247-07-1
Record name 7-bromo-2-phenyl-1,3-benzothiazole
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